Home > Products > Screening Compounds P71047 > Rosiglitazone hydrochloride
Rosiglitazone hydrochloride - 302543-62-0

Rosiglitazone hydrochloride

Catalog Number: EVT-340038
CAS Number: 302543-62-0
Molecular Formula: C18H20ClN3O3S
Molecular Weight: 393.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rosiglitazone Hydrochloride is a synthetic compound investigated for its potential in various scientific research areas. It belongs to the thiazolidinedione class of compounds. []

Future Directions
  • Drug Delivery Systems: Developing novel drug delivery systems, such as the sustained-release pellets mentioned in one abstract, [] could enhance its therapeutic efficacy and patient compliance.

Rosiglitazone Maleate

  • Compound Description: Rosiglitazone maleate is an oral antihyperglycemic drug in the thiazolidinedione class. It is a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist that increases insulin sensitivity in muscle and adipose tissue. []
  • Relevance: Rosiglitazone maleate is a structurally similar compound to Rosiglitazone hydrochloride, differing only in the salt form. Multiple studies have compared the efficacy and safety of these two compounds in treating Type 2 diabetes. These studies consistently demonstrate that rosiglitazone hydrochloride and rosiglitazone maleate have equivalent efficacy in lowering blood glucose and HbA1c levels, with similar safety profiles. [, ]

Pioglitazone Hydrochloride

  • Compound Description: Pioglitazone hydrochloride is another thiazolidinedione antidiabetic drug that acts as a PPARγ agonist, similar to rosiglitazone hydrochloride. It is primarily used to improve glycemic control in adults with Type 2 diabetes. [, , ]
  • Relevance: Pioglitazone hydrochloride shares a similar mechanism of action with Rosiglitazone hydrochloride. These compounds are often mentioned together in research concerning the detection of illegally added antidiabetic agents in products. Additionally, formulations containing both pioglitazone hydrochloride and Rosiglitazone hydrochloride in sustained-release pellets have been explored to enhance hypoglycemic effects, reduce side effects, and improve patient compliance. [, ]

Metformin Hydrochloride

  • Compound Description: Metformin hydrochloride is a widely prescribed biguanide antidiabetic medication used to manage Type 2 diabetes. Its primary mechanism of action involves reducing hepatic glucose production and enhancing insulin sensitivity in peripheral tissues. [, , ]
  • Relevance: Although structurally distinct from Rosiglitazone hydrochloride, Metformin hydrochloride is often investigated in combination therapies. Studies have shown that combining Metformin sustained-release tablets with Rosiglitazone hydrochloride tablets provides enhanced efficacy in treating Type 2 diabetes compared to Metformin alone. [] Furthermore, there is interest in developing sustained-release formulations containing both Metformin hydrochloride and pioglitazone hydrochloride, alongside Rosiglitazone hydrochloride, to optimize treatment outcomes. []

Piperazine Ferulate

  • Compound Description: Piperazine ferulate is a compound known for its antioxidant and anti-inflammatory properties. It has shown potential in protecting against diabetic complications. [, ]
  • Relevance: Although structurally different from Rosiglitazone hydrochloride, Piperazine ferulate has been investigated in combination therapies for managing diabetic nephropathy. Research suggests that combining Piperazine ferulate with Rosiglitazone hydrochloride effectively reduces urinary protein excretion and improves serum inflammatory markers in patients with diabetic nephropathy. [, ] This combination therapy highlights the potential for synergistic effects in managing diabetes and its complications.

Buflomedil Hydrochloride

  • Compound Description: Buflomedil hydrochloride is a medication primarily used to treat peripheral vascular disease due to its vasodilating properties. []
  • Relevance: Although not structurally related to Rosiglitazone hydrochloride, Buflomedil hydrochloride has been studied in combination with rosiglitazone hydrochloride for treating diabetic nephropathy. Clinical observations suggest that this combination therapy may offer a safe and effective approach to managing this diabetic complication. []
Source and Classification

Rosiglitazone hydrochloride is derived from thiazolidinedione derivatives, specifically designed to activate peroxisome proliferator-activated receptor gamma (PPAR-γ), a key regulator of glucose and lipid metabolism. The compound is classified as an antidiabetic agent and is often marketed under the brand name Avandia. It is important to note that the use of rosiglitazone has been controversial due to concerns about cardiovascular risks associated with its long-term use.

Synthesis Analysis

The synthesis of rosiglitazone hydrochloride involves several key steps. A notable method includes the reduction of 5-[4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzylidene]thiazolidine-2,4-dione. This process typically yields a free base of rosiglitazone with a purity exceeding 99.5% and a melting point of 154-155 °C .

Key Parameters in Synthesis

  • Starting Materials: The synthesis begins with thiazolidinedione derivatives and specific amines.
  • Catalysts: The methods described do not rely on expensive palladium-based catalysts, making the process more economical.
  • Yield: Yields can vary between 70% to 90%, depending on the specific method employed.
  • Purification: The crude product is often purified through crystallization from ethanol or other solvents to achieve high purity levels.
Molecular Structure Analysis

The molecular structure of rosiglitazone hydrochloride can be represented by the formula C18H19N3O3SC_{18}H_{19}N_{3}O_{3}S. Its structure features:

  • A thiazolidinedione ring, which is crucial for its biological activity.
  • An ethoxy group and a pyridyl moiety, enhancing its interaction with PPAR-γ.

Structural Characteristics

  • Molecular Weight: Approximately 357.43 g/mol.
  • Melting Point: 154–155 °C, indicating solid-state stability at room temperature.
Chemical Reactions Analysis

Rosiglitazone hydrochloride participates in various chemical reactions, primarily involving:

  • Formation of Salts: The conversion to rosiglitazone maleate through reaction with maleic acid, which enhances solubility and stability for pharmaceutical formulations .
  • Degradation Reactions: Under certain conditions, rosiglitazone can undergo hydrolysis or oxidation, leading to the formation of impurities, which are monitored during quality control processes .

Reaction Conditions

  • Solvents: Commonly used solvents include acetone and methanol during synthesis and purification steps.
  • Temperature Control: Reactions are often conducted at controlled temperatures (25–55 °C) to optimize yield and purity.
Mechanism of Action

Rosiglitazone acts primarily by activating PPAR-γ, which plays a significant role in regulating glucose metabolism and fatty acid storage. Upon binding to this receptor, rosiglitazone:

  1. Enhances insulin sensitivity in muscle and adipose tissue.
  2. Modulates gene expression related to glucose uptake and lipid metabolism.
  3. Reduces insulin resistance, thereby lowering blood glucose levels.

Pharmacodynamics

Studies have shown that rosiglitazone can significantly improve glycemic control when used in combination with other antidiabetic medications . Its mechanism also includes anti-inflammatory effects that may contribute to its therapeutic profile.

Physical and Chemical Properties Analysis

Rosiglitazone hydrochloride exhibits several notable physical and chemical properties:

  • Appearance: White crystalline powder.
  • Solubility: Soluble in organic solvents like methanol and ethanol; limited solubility in water.
  • Stability: Stable under dry conditions but sensitive to moisture and light.

Analytical Data

The compound is analyzed using high-performance liquid chromatography (HPLC) for purity assessment, revealing typical retention times around 5 minutes under optimized conditions .

Applications

Rosiglitazone hydrochloride is primarily used in the treatment of type 2 diabetes mellitus. Its applications include:

  • Monotherapy or Combination Therapy: Often prescribed alone or alongside other antidiabetic agents.
  • Research Applications: Investigated for potential benefits beyond diabetes management, including cardiovascular health due to its anti-inflammatory properties .

Clinical Considerations

Despite its efficacy in managing blood glucose levels, the use of rosiglitazone has been limited due to safety concerns regarding cardiovascular risks. Ongoing research aims to better understand these risks and explore alternative compounds derived from thiazolidinediones that may offer similar benefits with reduced side effects .

Introduction to Rosiglitazone Hydrochloride

Historical Development and Pharmacological Classification

Rosiglitazone hydrochloride emerged from pharmaceutical research efforts in the late 1980s targeting insulin sensitization. Patented in 1987 by pharmaceutical researchers, this compound represented a significant advancement in the thiazolidinedione class following the hepatotoxicity concerns associated with its predecessor troglitazone [1] [2]. The United States Food and Drug Administration approved rosiglitazone in 1999 under the brand name Avandia, specifically for glycemic management in type 2 diabetes mellitus. Its development was driven by the need for agents addressing the core pathophysiological defect of insulin resistance, distinct from established insulin secretagogues like sulfonylureas [1]. Pharmacologically, rosiglitazone hydrochloride is classified as a potent insulin sensitizer within the thiazolidinedione category, functioning as a selective ligand for the peroxisome proliferator-activated receptor gamma [2] [5]. Annual sales of rosiglitazone formulations peaked at approximately $2.5 billion in 2006, reflecting its widespread clinical adoption before subsequent safety debates impacted utilization [1].

Structural Differentiation from Rosiglitazone Maleate

Rosiglitazone hydrochloride exhibits distinct physicochemical properties compared to the more commonly used rosiglitazone maleate salt, influencing pharmaceutical applications. Both salt forms contain the identical rosiglitazone cation [(±)-5-(4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzyl)thiazolidine-2,4-dione], but differ in their counterions: hydrochloride versus maleate (Z)-butenedioate) [5].

Table 1: Comparative Properties of Rosiglitazone Salts

PropertyRosiglitazone HydrochlorideRosiglitazone Maleate
Molecular FormulaC₁₈H₁₉N₃O₃S·HClC₁₈H₁₉N₃O₃S·C₄H₄O₄
Molecular Weight393.91 g/mol473.52 g/mol
Counterion Proportion~12.2% chloride~19.6% maleate
Crystalline StructureDistinct polymorphic formsMonoclinic crystal system
Aqueous SolubilityHigher solubility profileModerate solubility

The hydrochloride salt generally demonstrates enhanced aqueous solubility attributable to chloride ion characteristics, potentially offering advantages in specific pharmaceutical formulations requiring higher dissolution rates. Both salts share identical pharmacological activity as the bioactive moiety is the rosiglitazone cation. However, stability profiles may differ due to inherent solid-state properties and hygroscopic tendencies influenced by the anion [5]. The maleate form predominates in commercial medications, though hydrochloride salt research provides valuable insights into structure-activity and salt selection principles impacting bioavailability and stability.

Role in the Thiazolidinedione Class of Antidiabetic Agents

Rosiglitazone hydrochloride functions as a high-affinity peroxisome proliferator-activated receptor gamma agonist, defining its mechanistic role within the thiazolidinedione class. Its binding affinity for peroxisome proliferator-activated receptor gamma is approximately 30-fold greater than pioglitazone, making it one of the most potent synthetic activators of this nuclear receptor [2] [9]. Activation of peroxisome proliferator-activated receptor gamma induces conformational changes facilitating heterodimerization with retinoid X receptor. This complex binds peroxisome proliferator response elements in DNA, modulating transcription of numerous genes involved in glucose and lipid metabolism [2] [9]. Key downstream effects include:

  • Adipocyte Differentiation: Enhanced differentiation of preadipocytes into mature adipocytes with increased lipid storage capacity, reducing ectopic fat deposition in liver and muscle [9].
  • Insulin Signaling Augmentation: Upregulation of insulin receptor substrate proteins, phosphatidylinositol 3-kinase, and glucose transporter type 4 expression, improving insulin sensitivity [2].
  • Adipokine Modulation: Increased production and secretion of adiponectin, an insulin-sensitizing hormone, while suppressing proinflammatory cytokines like tumor necrosis factor-alpha [9].

Unlike biguanides (e.g., metformin) that primarily suppress hepatic gluconeogenesis, rosiglitazone hydrochloride ameliorates insulin resistance peripherally in adipose tissue, skeletal muscle, and the liver. This fundamental difference in mechanism establishes its complementary role in type 2 diabetes mellitus management, particularly for patients with significant insulin resistance [2] [9]. Clinical studies demonstrate hemoglobin A1c reductions of 1-2%, comparable to metformin and sulfonylureas, primarily through enhanced peripheral glucose uptake [2]. Its effects extend beyond glycemic control to modifying components of diabetic dyslipidemia, although rosiglitazone hydrochloride typically elevates low-density lipoprotein cholesterol while increasing high-density lipoprotein cholesterol and potentially lowering free fatty acids [5] [9].

Pathophysiological Context: Insulin Resistance and Type 2 Diabetes Mellitus

Rosiglitazone hydrochloride directly targets the insulin resistance underlying most type 2 diabetes mellitus pathogenesis. Insulin resistance manifests as impaired cellular responses to insulin stimulation in key metabolic tissues, disrupting glucose homeostasis through multiple interconnected pathways [3] [6]:

  • Adipose Tissue Dysfunction: Visceral adiposity promotes lipolysis, releasing excess free fatty acids and glycerol into the portal circulation. This ectopic lipid flux contributes to lipotoxicity in non-adipose tissues. Adipose tissue also secretes proinflammatory cytokines (interleukin-6, tumor necrosis factor-alpha) and reduces adiponectin, impairing insulin signaling [6] [10].
  • Skeletal Muscle Defects: Reduced insulin-mediated glucose uptake occurs due to impaired translocation of glucose transporter type 4 to the cell membrane. Intramyocellular lipid accumulation, particularly diacylglycerol, activates protein kinase C-theta, which phosphorylates serine residues on insulin receptor substrate-1, disrupting insulin signal transduction [6].
  • Hepatic Metabolic Dysregulation: Insulin fails to suppress gluconeogenesis and glycogenolysis adequately. Excess glucose substrate drives de novo lipogenesis, contributing to hepatic steatosis. Diacylglycerol-mediated activation of protein kinase C-epsilon further impairs hepatic insulin receptor signaling [6] [3].

Table 2: Molecular Mechanisms of Insulin Resistance Targeted by Rosiglitazone Hydrochloride

Cellular SiteMolecular Defect in Insulin ResistanceRosiglitazone Hydrochloride Action
Adipocyte↓ Adiponectin, ↑ TNF-α, ↑ FFA release↑ Adiponectin, ↓ TNF-α, ↑ Lipid storage capacity
Skeletal Myocyte↓ IRS-1 tyrosine phosphorylation, ↓ GLUT4 translocation↑ Insulin receptor signaling, ↑ GLUT4 expression
Hepatocyte↑ Gluconeogenesis enzymes, ↑ DNL, ↑ PKC-ε activity↓ Hepatic glucose output, ↓ Fatty acid synthesis
Endothelial Cell↓ Nitric oxide production, ↑ Adhesion molecules↑ Vasodilation, ↓ Inflammation markers

(TNF-α: Tumor necrosis factor-alpha; FFA: Free fatty acids; IRS-1: Insulin receptor substrate 1; GLUT4: Glucose transporter type 4; DNL: De novo lipogenesis; PKC-ε: Protein kinase C-epsilon)

Rosiglitazone hydrochloride counteracts these defects primarily through peroxisome proliferator-activated receptor gamma-mediated genomic effects. By promoting adipocyte differentiation and lipid storage in subcutaneous depots, it reduces ectopic fat accumulation in liver and muscle [9]. Enhanced expression of genes like glucose transporter type 4 and CAP (c-Cbl-associated protein) within adipocytes improves insulin sensitivity and glucose disposal [2]. Furthermore, peroxisome proliferator-activated receptor gamma activation inhibits pro-inflammatory transcription factors like nuclear factor kappa-B, ameliorating chronic inflammation associated with insulin resistance [5]. This comprehensive targeting of adipose tissue dysfunction, ectopic lipid deposition, and inflammation addresses the fundamental pathophysiology linking insulin resistance to type 2 diabetes mellitus and its cardiovascular complications [3] [6] [9].

Properties

CAS Number

302543-62-0

Product Name

Rosiglitazone hydrochloride

IUPAC Name

5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride

Molecular Formula

C18H20ClN3O3S

Molecular Weight

393.9 g/mol

InChI

InChI=1S/C18H19N3O3S.ClH/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;/h2-9,15H,10-12H2,1H3,(H,20,22,23);1H

InChI Key

XRSCTTPDKURIIJ-UHFFFAOYSA-N

SMILES

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.Cl

Synonyms

BRL-49653 HCl

Canonical SMILES

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.